methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a benzimidazole core, which is known for its significant biological activity and is often found in various pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
The compound acts as a PI3K/mTOR dual inhibitor . It has been identified as a novel candidate with excellent kinase selectivity . It regulates the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle regulation and growth, and its inhibition can lead to reduced tumor growth and proliferation .
Pharmacokinetics
The compound has a favorable pharmacokinetic property with an oral bioavailability of 76.8% . This high bioavailability suggests that the compound can be effectively absorbed and utilized in the body .
Result of Action
The compound has shown remarkable antiproliferative activities against SW620 and HeLa cells . It can regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins, leading to reduced tumor growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is unique due to its specific structure, which combines a benzimidazole core with a pyridine ring
Properties
IUPAC Name |
methyl 4-[[2-(2-pyridin-3-ylbenzimidazol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-29-22(28)15-8-10-17(11-9-15)24-20(27)14-26-19-7-3-2-6-18(19)25-21(26)16-5-4-12-23-13-16/h2-13H,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNYYQZNBYHDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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